Centanafadine

Content Navigation

CAS Number

Product Name

IUPAC Name

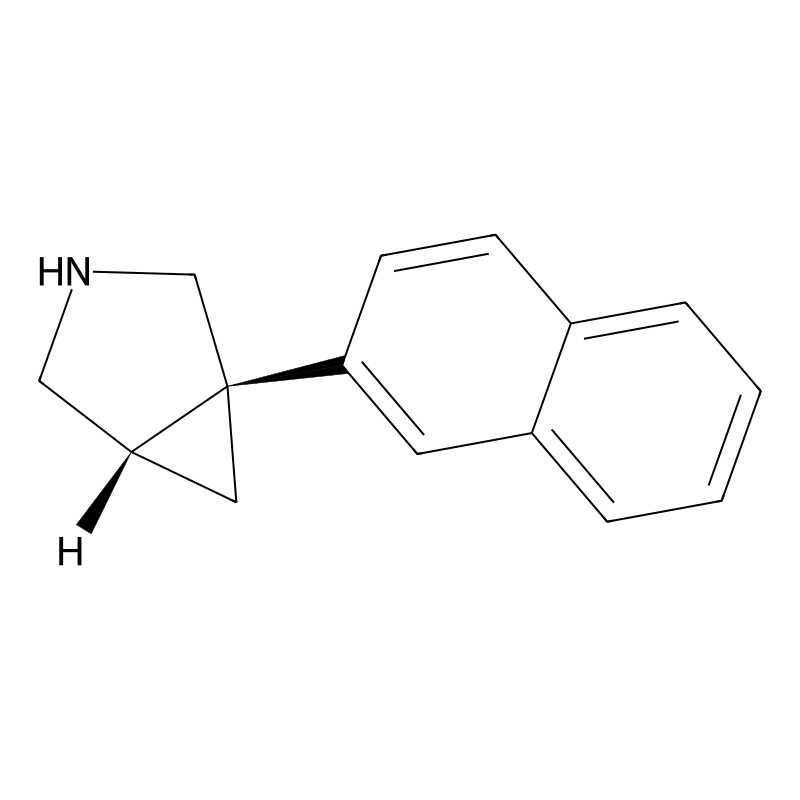

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

CENTANAFADINE is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.

Centanafadine (also known as EB-1020) is a first-in-class, non-stimulant serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). From a procurement and formulation perspective, it is distinguished by its highly specific, unbalanced 1:6:14 transporter inhibition ratio (NET:DAT:SERT) and its classification as a Biopharmaceutics Classification System (BCS) Class I molecule [1]. Available primarily as a stable hydrochloride salt (CAS 923981-14-0) to optimize handling, Centanafadine exhibits high aqueous solubility and permeability, making it an exceptionally processable active pharmaceutical ingredient (API) for multiphasic and sustained-release solid oral dosage prototyping [2]. Its distinct receptor binding profile and favorable physicochemical properties make it a critical reference material for neuropharmacological research and advanced formulation development.

References

- [1] Bymaster FP, et al. 'Pharmacological characterization of the norepinephrine and dopamine reuptake inhibitor EB-1020: implications for treatment of attention-deficit hyperactivity disorder.' Synapse. 2012.

- [2] 'Centanafadine pharmaceutical formulations, and methods of making and using same.' US Patent Application 2023/0031234.

Substituting Centanafadine with standard norepinephrine reuptake inhibitors (NRIs) like atomoxetine or traditional stimulants like methylphenidate fundamentally compromises both pharmacological modeling and regulatory handling workflows [1]. Atomoxetine lacks meaningful dopaminergic and serotonergic modulation, failing to replicate Centanafadine's broad-spectrum monoamine efficacy. Conversely, traditional stimulants carry stringent controlled-substance handling requirements and high abuse liability, complicating laboratory logistics and clinical translation [2]. Furthermore, while other triple reuptake inhibitors (TRIs) like dasotraline exist, they possess symmetric or differing binding ratios that do not match Centanafadine's precise NET-dominant (1:6:14) profile. Consequently, buyers requiring a highly soluble, non-stimulant TRI with predictable in vivo occupancy must procure exact Centanafadine rather than relying on class-level analogs.

References

- [1] Bymaster FP, et al. 'Pharmacological characterization of the norepinephrine and dopamine reuptake inhibitor EB-1020: implications for treatment of attention-deficit hyperactivity disorder.' Synapse. 2012.

- [2] 'Safety and Efficacy of Centanafadine Sustained-Release in Adults With Attention-Deficit Hyperactivity Disorder: Results of Phase 2 Studies.' Dove Medical Press. 2020.

Unbalanced Transporter Binding Affinity vs. Selective NRIs

Centanafadine demonstrates a highly specific, unbalanced inhibition profile across monoamine transporters, which cannot be replicated by selective NRIs. In vitro assays show Centanafadine inhibits NET, DAT, and SERT with IC50 values of 6 nM, 38 nM, and 83 nM, respectively [1]. In contrast, the standard NRI atomoxetine is highly selective for NET (Ki 5 nM) but exhibits negligible affinity for DAT (1451 nM). This 1:6:14 ratio provides a unique polypharmacological baseline.

| Evidence Dimension | Transporter Inhibition (IC50 / Ki) |

| Target Compound Data | Centanafadine: NET 6 nM, DAT 38 nM, SERT 83 nM |

| Comparator Or Baseline | Atomoxetine: NET 5 nM, DAT 1451 nM, SERT 77 nM |

| Quantified Difference | Centanafadine exhibits ~38-fold higher affinity for DAT compared to atomoxetine. |

| Conditions | In vitro cloned cell lines transfected with human transporters |

Procuring Centanafadine is essential for researchers requiring simultaneous, calibrated multi-target monoamine modulation without the extreme DAT selectivity of traditional stimulants.

Formulation Processability: BCS Class I Designation

For industrial formulation and scale-up, the physicochemical properties of the API dictate process complexity. Centanafadine is classified as a BCS Class I molecule, indicating high solubility and high permeability [1]. The hydrochloride salt form achieves excellent solubility in standard organic solvents (e.g., DMSO at 125 mg/mL or 508.65 mM) and aqueous media, unlike many lipophilic CNS compounds that fall into BCS Class II (low solubility). This eliminates the need for complex solubility-enhancing excipients or amorphous solid dispersion techniques.

| Evidence Dimension | Biopharmaceutics Classification and Solubility |

| Target Compound Data | Centanafadine HCl: BCS Class I, DMSO solubility 125 mg/mL |

| Comparator Or Baseline | Standard BCS Class II CNS agents (low solubility) |

| Quantified Difference | High aqueous and solvent solubility allows direct compression or simple bead coating without advanced solubilization. |

| Conditions | Standard formulation conditions (ambient temperature, standard solvents) |

BCS Class I status drastically reduces formulation development time and excipient costs for sustained-release solid oral dosage prototyping.

Clinical Tolerability and Off-Target Safety Profile

When selecting a reference compound for non-stimulant neurotherapeutics, tolerability is a critical benchmarking metric. In matching-adjusted indirect comparisons, Centanafadine demonstrated a significantly superior safety profile compared to atomoxetine. Specifically, Centanafadine was associated with an 18.64 percentage point lower risk of nausea and a 9.21 percentage point lower risk of fatigue [1]. This improved tolerability is directly linked to its specific receptor binding kinetics.

| Evidence Dimension | Risk Difference in Adverse Events |

| Target Compound Data | Centanafadine |

| Comparator Or Baseline | Atomoxetine |

| Quantified Difference | 18.64% lower risk of nausea; 9.21% lower risk of fatigue. |

| Conditions | Matching-adjusted indirect comparison of adult clinical trial data |

Provides a superior, low-attrition reference standard for developing next-generation psychiatric and neurobehavioral medications.

Regulatory Workflow Fit and Handling Efficiency

From a laboratory and industrial handling perspective, Centanafadine offers significant logistical advantages over traditional dopaminergic agents. Unlike methylphenidate or amphetamine derivatives, which require strict DEA Schedule II controlled-substance tracking, secure storage, and rigorous disposal protocols, Centanafadine demonstrates low abuse liability and is handled as a standard active pharmaceutical ingredient [1]. This non-stimulant profile eliminates the administrative overhead and facility security requirements associated with controlled substances.

| Evidence Dimension | Regulatory Handling and Abuse Liability |

| Target Compound Data | Centanafadine: Non-stimulant, standard handling protocols |

| Comparator Or Baseline | Methylphenidate / Lisdexamfetamine: Schedule II controlled substance |

| Quantified Difference | Eliminates DEA Schedule II compliance overhead, reducing procurement and storage administrative costs. |

| Conditions | Standard laboratory or industrial pharmaceutical manufacturing facility |

Procuring Centanafadine accelerates research timelines by bypassing the complex regulatory approvals, secure storage, and auditing required for traditional stimulant reference materials.

Sustained-Release Solid Oral Dosage Prototyping

Leveraging its BCS Class I designation and high solubility, Centanafadine serves as an ideal baseline API for benchmarking multiphasic release profiles and bead-coating technologies without the confounding variables of complex solubility-enhancing excipients [1].

Non-Stimulant Neurotherapeutic Benchmarking

Utilizing its unique 1:6:14 unbalanced TRI profile, researchers can employ Centanafadine as a positive control in preclinical models of ADHD and comorbid anxiety to evaluate multi-target monoamine modulation without inducing stimulant-like locomotor hyperactivity [2].

High-Throughput Transporter Assay Calibration

Due to its precise and differentiated IC50 values across NET, DAT, and SERT, Centanafadine is highly suited for calibrating in vitro cloned cell line assays, providing a reliable polypharmacological standard against which novel selective or non-selective reuptake inhibitors can be measured [2].

References

- [1] 'Centanafadine pharmaceutical formulations, and methods of making and using same.' US Patent Application 2023/0031234.

- [2] Bymaster FP, et al. 'Pharmacological characterization of the norepinephrine and dopamine reuptake inhibitor EB-1020: implications for treatment of attention-deficit hyperactivity disorder.' Synapse. 2012.